molecular formula C10H16O3 B13847763 4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

Cat. No.: B13847763
M. Wt: 184.23 g/mol
InChI Key: DVBFLWBXELOFBC-UHFFFAOYSA-N
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Description

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid is an organic compound characterized by a cyclohexene ring attached to a hydroxybutanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclohexenyl)-2-hydroxybutanoic acid typically involves the reaction of cyclohexanone with suitable reagents to introduce the hydroxybutanoic acid moiety. One common method involves the use of morpholine and p-toluenesulfonic acid in toluene, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-Cyclohexenyl)-2-oxobutanoic acid.

    Reduction: Formation of 4-(1-Cyclohexyl)-2-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cyclohexenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the cyclohexene ring can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid is unique due to its combination of a cyclohexene ring and a hydroxybutanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h4,9,11H,1-3,5-7H2,(H,12,13)

InChI Key

DVBFLWBXELOFBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCC(C(=O)O)O

Origin of Product

United States

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